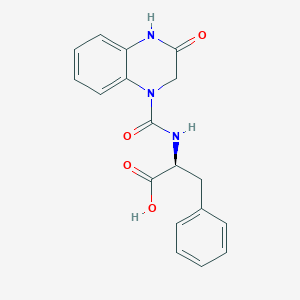

(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid

説明

(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid is a chiral organic compound characterized by a tetrahydroquinoxaline core fused with a phenylpropanoic acid moiety. The (S)-configuration at the stereocenter ensures enantioselective interactions, which are critical for its biological activity. This compound is structurally classified as a peptidomimetic, combining features of amino acids (via the phenylpropanoic acid segment) and heterocyclic systems (via the quinoxaline ring). Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amines, followed by stereoselective purification .

Key structural features:

- Tetrahydroquinoxaline: A partially saturated bicyclic system with a ketone at position 2.

- Carboxamido linkage: Connects the quinoxaline to the phenylpropanoic acid.

特性

IUPAC Name |

(2S)-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-16-11-21(15-9-5-4-8-13(15)19-16)18(25)20-14(17(23)24)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,22)(H,20,25)(H,23,24)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEUELDWMJPCTL-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly as a therapeutic agent. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which incorporates a tetrahydroquinoxaline moiety. The molecular formula is , and it features a carboxamido group that enhances its biological interactions.

1. Antiproliferative Activity

Recent studies have demonstrated that derivatives of 3-oxo-1,2,3,4-tetrahydroquinoxaline exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Compound 13d showed potent activity against HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia) cell lines with IC50 values of 0.126 μM, 0.071 μM, and 0.164 μM respectively .

- The mechanism involves inhibition of tubulin polymerization and induction of apoptosis, suggesting potential as an antitumor agent targeting the colchicine binding site .

2. PARP-1 Inhibition

The compound also exhibits promising activity as a PARP-1 inhibitor:

- A series of quinoxaline derivatives were evaluated for their PARP-1 inhibitory activity using a colorimetric assay. The IC50 values ranged from 2.31 to 57.35 nM, indicating a strong inhibitory effect compared to the reference drug Olaparib .

- Notably, certain substitutions on the quinoxaline core enhanced inhibitory potency, highlighting the importance of structural modifications in optimizing biological activity .

The biological activities of (S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid can be attributed to several mechanisms:

- Cell Cycle Arrest : Studies indicate that this compound can arrest the cell cycle at the G2/M phase, which is critical in cancer therapy as it prevents cancer cells from dividing .

- Induction of Apoptosis : The compound induces apoptotic pathways in cancer cells, which is essential for reducing tumor growth and proliferation .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of the compound:

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HeLa | 0.126 | Tubulin polymerization inhibition |

| Antiproliferative | SMMC-7721 | 0.071 | Apoptosis induction |

| Antiproliferative | K562 | 0.164 | Cell cycle arrest |

| PARP-1 Inhibition | Various | 2.31 - 57.35 | Competitive inhibition |

Case Studies and Applications

Several case studies highlight the therapeutic potential of (S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid derivatives:

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and core heterocycles. Below is a detailed comparison based on synthetic routes, spectroscopic data, and functional groups.

Analogs with Modified Heterocyclic Cores

Compound 4g ():

- Structure: 7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- Key Differences: Replaces tetrahydroquinoxaline with a fluoroquinolone core (antibacterial pharmacophore). Includes a methoxyimino-piperidinyl group, enhancing solubility and antibacterial activity. ¹H-NMR: Distinct aromatic signals at δ 8.72 (s, C2-H) and δ 7.40–6.90 (m, ph-H) .

Compound 18k ():

- Structure: N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)quinoxaline-2-carboxamide.

- Key Differences: Substitutes tetrahydroquinoxaline with a pyrrolidinone ring. Lacks the carboxylic acid group, reducing ionization at physiological pH.

Analogs with Modified Side Chains

Compound 3l ():

- Structure: 7-(3-((S)-2-((S)-2-(tert-Butoxycarbonylamino)propanamido)propanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- Key Differences :

Zygocaperoside ():

- Structure: A triterpenoid saponin isolated from Zygophyllum fabago.

- Key Differences: Entirely distinct scaffold (triterpenoid vs. quinoxaline). Demonstrates the utility of NMR spectroscopy (¹H/¹³C) for elucidating complex natural products, a methodology applicable to synthetic analogs .

Structural and Functional Group Analysis

Research Findings and Implications

- Synthetic Feasibility : Analogs like 4g and 3l demonstrate moderate-to-high yields (71.5–82.4%), suggesting robust coupling strategies for scaling production .

- Spectroscopic Trends : Aromatic proton signals (δ 7.40–8.72) and Boc-group confirmations (δ 1.63–1.29) are critical for structural validation .

- Biological Relevance: Fluoroquinolone analogs (e.g., 4g) likely retain antibacterial activity, while the target compound’s carboxylic acid group may favor interactions with enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。